[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate is a complex organic compound with a unique structure that includes both aromatic and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 4-hydroxyaniline: This can be achieved through the reduction of nitrobenzene.
Acetylation: The 4-hydroxyaniline is then acetylated using acetic anhydride to form 4-acetoxyaniline.
Sulfamoylation: The acetoxyaniline is reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Final Coupling: The final step involves coupling the intermediate with phenyl acetate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups.
Acetylacetone: Another compound with acetyl groups that can undergo similar reactions.
Uniqueness
What sets [4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate apart is its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its unique structure provides specific interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
93628-95-6 |
---|---|
Molecular Formula |
C16H15N3O7S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H15N3O7S/c1-10(20)26-13-6-8-14(9-7-13)27(24,25)19-18-16(23)15(22)17-11-2-4-12(21)5-3-11/h2-9,19,21H,1H3,(H,17,22)(H,18,23) |
InChI Key |
ZMJWBBDYVIHBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.